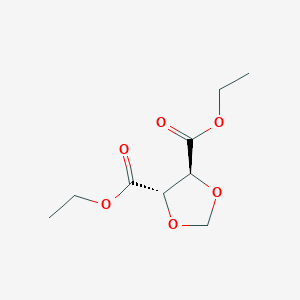

1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)-

Description

The compound 1,3-dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- is a chiral 1,3-dioxolane derivative characterized by a five-membered dioxolane ring substituted with two ethoxycarbonyl groups at positions 4 and 3. Its stereochemistry (4S,5S) is critical for its biological activity and synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The compound is synthesized via acetal protection of tartaric acid derivatives or condensation reactions involving aldehydes and dicarboxylates .

Key properties include:

Properties

IUPAC Name |

diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-3-12-8(10)6-7(15-5-14-6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIKNIATGSJSLF-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(OCO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](OCO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- typically involves the reaction of diethyl tartrate with an aldehyde or ketone in the presence of an acid catalyst. One common method is the acetalization of diethyl tartrate with acetaldehyde under acidic conditions to form the dioxolane ring . The reaction is carried out in an anhydrous solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and selectivity. The final product is typically obtained through distillation and crystallization to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester groups can yield the corresponding diol, diethyl (4S,5S)-1,3-dioxolane-4,5-diol, using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

Oxidation: Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylic acid.

Reduction: Diethyl (4S,5S)-1,3-dioxolane-4,5-diol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl (4S,5S)-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:

Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions and as a probe for studying enzyme stereoselectivity.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs and intermediates.

Industry: Utilized in the production of specialty chemicals and as a component in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- involves its interaction with molecular targets through its chiral centers. The compound can act as a chiral ligand, binding to enzymes or receptors in a stereoselective manner. This interaction can influence the activity of the enzyme or receptor, leading to specific biological effects. The dioxolane ring provides a rigid framework that helps in maintaining the stereochemistry of the interactions.

Comparison with Similar Compounds

Structural Analogues: Ester Group Variations

a) Dimethyl (4S,5S)-2-Phenyl-1,3-dioxolane-4,5-dicarboxylate

- Molecular formula : C₁₃H₁₄O₇

- Molecular weight : 282.78 g/mol

- Optical rotation : [α]²⁰_D = −80 (c 1, CHCl₃)

- Biological activity : MIC values against S. aureus (16 µg/mL) and C. albicans (32 µg/mL) .

- Key difference : Replacement of ethyl with methyl esters reduces molecular weight and alters lipophilicity, impacting bioavailability and antimicrobial efficacy.

b) (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic Acid Diethyl Ester

- CAS : 59779-75-8

- Stereochemistry : (4R,5R) enantiomer vs. (4S,5S) in the target compound.

- Synthesis : Derived from L(+)-tartaric acid via acetal protection, yielding 50% enantiopure product .

- Application : Intermediate in chiral ligand synthesis.

c) Diethyl 1-Benzylpyrrolidine-2,5-dicarboxylate

- CAS : 17740-40-8

- Structure : Pyrrolidine core instead of dioxolane.

- Use : Precursor for pharmaceuticals; lacks the rigid dioxolane ring, affecting conformational stability .

Stereochemical Variations

- (4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic Acid Diethyl Ester: Molecular formula: C₁₆H₂₁NO₅ Stereochemistry: Mixed (4R,5S) configuration. Activity: Reduced enantiomeric purity compared to (4S,5S) derivatives, leading to lower biological specificity .

Physicochemical Properties

Biological Activity

1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, specifically the (4S,5S) stereoisomer, is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and applications in drug development.

Chemical Structure and Properties

The molecular formula for 1,3-Dioxolane-4,5-dicarboxylic acid diethyl ester is C9H14O6, with a molecular weight of approximately 218.2 g/mol. The compound features a five-membered dioxolane ring containing two carboxylate functional groups that are esterified with ethyl groups. This arrangement imparts distinctive chemical properties and reactivity to the compound.

Antimicrobial Activity

Research has demonstrated that various derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. A study focused on new chiral and racemic 1,3-dioxolane derivatives found that certain compounds displayed notable antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 4 | S. aureus | 625 |

| Compound 6 | P. aeruginosa | 1250 |

| Compound 7 | E. faecalis | 625 |

Cytotoxic Effects

The cytotoxic potential of 1,3-Dioxolane-4,5-dicarboxylic acid diethyl ester has also been investigated in various cancer cell lines. In a study examining the effects of dioxolane derivatives on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, it was found that certain derivatives exhibited IC50 values indicating significant cytotoxicity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 42 |

| MCF-7 | 100 |

| NIH 3T3 | >500 |

The results indicated that the compound could induce apoptosis in cancer cells, suggesting a mechanism by which it exerts its cytotoxic effects .

The biological activity of 1,3-Dioxolane-4,5-dicarboxylic acid diethyl ester is believed to involve its interaction with specific molecular targets within bacterial and cancerous cells. The unique spiro structure allows it to fit into various binding sites on enzymes or receptors, potentially inhibiting or activating specific biochemical pathways .

Applications in Drug Development

Due to its biological activities and chiral nature, this compound serves as a valuable building block in organic synthesis for the development of new pharmaceuticals. Its derivatives are being explored for their potential use as antiviral agents and in asymmetric catalysis . The ability to modify its structure opens avenues for creating novel compounds with enhanced therapeutic properties.

Q & A

Basic Question: What are the established synthetic routes for (4S,5S)-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The compound is synthesized via stereoselective cyclization of diethyl tartrate derivatives. For example, in the synthesis of S-naproxen, dimethyl tartrate undergoes bromination and cyclization to form the dioxolane ring with retained (4R,5R) configuration, achieving 95% yield under controlled bromine addition and hydrolysis conditions . Key factors include:

- Temperature control : Reactions are performed at low temperatures (e.g., 8°C) to minimize racemization.

- Catalytic agents : Thionyl chloride or acidic conditions promote esterification and ring closure.

- Stereochemical preservation : Chiral starting materials (e.g., (4S,5S)-diethyl tartrate) ensure enantiomeric purity, confirmed via X-ray crystallography .

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for ester groups) and hydrogen bonding interactions .

- NMR : ¹H NMR reveals proton environments (e.g., diastereotopic methylene protons split into quartets), while ¹³C NMR confirms ester carbonyls (~165–170 ppm) .

- Single-crystal XRD : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

- HPLC : Quantifies enantiomeric purity (>99% in optimized syntheses) using chiral columns .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

Methodological Answer:

Contradictions often arise from dynamic stereochemical effects or impurities. Strategies include:

- Variable-temperature NMR : Detects conformational equilibria (e.g., hindered rotation of ester groups) by observing coalescence of split peaks at elevated temperatures .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to explain crystallographic packing anomalies .

- DFT calculations : Correlate experimental NMR shifts with computed geometries to validate assignments .

Advanced Question: What computational methods are used to predict and optimize the compound’s reactivity in pharmaceutical synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for stereoselective reactions (e.g., bromination) and calculates activation barriers to optimize conditions .

- Molecular docking : Predicts interactions with biological targets (e.g., cyclooxygenase enzymes in NSAID development) .

- Solvent effect simulations : Polarizable continuum models (PCM) assess solvent impacts on reaction kinetics and selectivity .

Advanced Question: How does the compound’s stereochemistry influence its application in asymmetric catalysis or drug intermediates?

Methodological Answer:

The (4S,5S) configuration is critical for:

- Chiral auxiliaries : Facilitates asymmetric induction in Hantzsch dihydropyridine syntheses, as seen in antihypertensive drug intermediates .

- Enantioselective rearrangements : In S-naproxen synthesis, the dioxolane ring directs bromination and hydrolysis to retain desired chirality .

- Crystallization-induced asymmetric transformation (CIAT) : Recrystallization from ethanol/ethyl acetate enhances enantiomeric excess (>99.7%) by leveraging differential solubility of diastereomers .

Advanced Question: What strategies mitigate challenges in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous flow chemistry : Reduces racemization by minimizing residence time at high temperatures .

- In situ monitoring : Raman spectroscopy tracks reaction progress and intermediates to adjust parameters dynamically .

- Green chemistry approaches : Replace thionyl chloride with enzymatic esterification (e.g., lipases) to improve sustainability and reduce byproducts .

Advanced Question: How can researchers validate the compound’s role in biological systems (e.g., enzyme inhibition)?

Methodological Answer:

- Kinetic assays : Measure inhibition constants (Ki) for target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics between the compound and proteins .

- Metabolic stability studies : Incubate with liver microsomes to assess pharmacokinetic profiles (e.g., half-life, CYP450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.